Rhein-8-glucoside
Overview
Description
Rhein-8-glucoside is a natural product found in Rheum palmatum and Senna alexandrina . It is an anthraquinone glycoside and its molecular formula is C21H18O11 . It has been found to increase the rate of sennoside A metabolism by mouse intestinal bacteria in vitro .
Molecular Structure Analysis
The molecular structure of Rhein-8-glucoside is characterized by its molecular formula C21H18O11 . The IUPAC name for Rhein-8-glucoside is 4-hydroxy-9,10-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid .Chemical Reactions Analysis
Rhein-8-glucoside has been found to increase the rate of sennoside A metabolism by mouse intestinal bacteria in vitro . More research is needed to fully understand the chemical reactions involving Rhein-8-glucoside.Physical And Chemical Properties Analysis
Rhein-8-glucoside has a molecular weight of 446.4 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Dental Health
Application: Rhein-8-glucoside (Rg) has been studied for its effects on the biofilm formation of Streptococcus mutans, a primary etiological agent of dental caries .
Methods
The study involved treating S. mutans with Rg and observing the development of biofilms. Growth curves were generated, and biofilm oxygen sensitivity was detected after Rg treatment .
Results
Rg significantly inhibited the growth of S. mutans and suppressed the biofilm formation in a concentration-dependent manner. The expression levels of certain genes (luxS, brpA, ffh, recA, nth, and smx) were all decreased in Rg-treated biofilms .
Diabetic Nephropathy
Application: Rhein-8-glucoside (Rg) has been studied for its potential to protect human mesangial cells (HMCs) from high glucose-induced apoptosis .
Methods
The study involved treating HMCs with high glucose and Rg, and analyzing cell proliferation and apoptosis. The expressions of apoptosis-associated proteins and members of the TGF-β1/Smad signaling pathway were analyzed .
Results
Rg markedly attenuated the high glucose-induced apoptosis of HMCs. It also affected the expressions of Bcl-2 and caspase-3, and regulated the lincRNA ANRIL/let-7a/TGF-β1/Smad signaling pathway .
Metabolic Activity
Application: Rhein-8-glucoside has been found to increase the metabolic activity and purgative activity of sennoside A .
Methods: The study involved treating mouse intestinal bacteria with Rhein-8-glucoside and sennoside A, and observing the metabolic activity .
Results: Rhein-8-glucoside increased the rate of sennoside A metabolism by mouse intestinal bacteria in vitro when used at concentrations ranging from 0.03 to 1 mM .
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-9,10-dioxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-6-12-16(25)18(27)19(28)21(32-12)31-11-3-1-2-8-14(11)17(26)13-9(15(8)24)4-7(20(29)30)5-10(13)23/h1-5,12,16,18-19,21-23,25,27-28H,6H2,(H,29,30)/t12-,16-,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKUTTFFZMQCGO-HTRBZNBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307243 | |
Record name | Rhein 8-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhein-8-glucoside | |
CAS RN |
34298-86-7 | |
Record name | Rhein 8-O-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34298-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhein 8-O-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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